molecular formula C25H23NO3 B1530866 5,5-Dimethyl-2-{[4-(2-naphthyloxy)anilino]methylene}-1,3-cyclohexanedione CAS No. 1020252-64-5

5,5-Dimethyl-2-{[4-(2-naphthyloxy)anilino]methylene}-1,3-cyclohexanedione

Cat. No.: B1530866
CAS No.: 1020252-64-5
M. Wt: 385.5 g/mol
InChI Key: DBHFRGDCDLVAOY-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-{[4-(2-naphthyloxy)anilino]methylene}-1,3-cyclohexanedione is a complex organic compound with the molecular formula C25H23NO3 This compound is known for its unique structure, which includes a cyclohexanedione core substituted with a naphthyloxy aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-2-{[4-(2-naphthyloxy)anilino]methylene}-1,3-cyclohexanedione typically involves a multi-step processThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to maintain consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2-{[4-(2-naphthyloxy)anilino]methylene}-1,3-cyclohexanedione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce various hydroxy derivatives .

Scientific Research Applications

5,5-Dimethyl-2-{[4-(2-naphthyloxy)anilino]methylene}-1,3-cyclohexanedione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 5,5-Dimethyl-2-{[4-(2-naphthyloxy)anilino]methylene}-1,3-cyclohexanedione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

  • 5,5-Dimethyl-2-{[4-(2-phenoxy)anilino]methylene}-1,3-cyclohexanedione
  • 5,5-Dimethyl-2-{[4-(2-benzyloxy)anilino]methylene}-1,3-cyclohexanedione

Uniqueness

Compared to similar compounds, 5,5-Dimethyl-2-{[4-(2-naphthyloxy)anilino]methylene}-1,3-cyclohexanedione stands out due to its naphthyloxy group, which imparts unique electronic and steric properties. These properties can influence its reactivity and interaction with biological molecules, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-hydroxy-5,5-dimethyl-2-[(4-naphthalen-2-yloxyphenyl)iminomethyl]cyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO3/c1-25(2)14-23(27)22(24(28)15-25)16-26-19-8-11-20(12-9-19)29-21-10-7-17-5-3-4-6-18(17)13-21/h3-13,16,27H,14-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBHFRGDCDLVAOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)C=NC2=CC=C(C=C2)OC3=CC4=CC=CC=C4C=C3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5,5-Dimethyl-2-{[4-(2-naphthyloxy)anilino]methylene}-1,3-cyclohexanedione
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